Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride
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Overview
Description
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves several steps. One common method includes the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can trigger various cellular pathways and processes, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-[4-(aminomethyl)phenoxy]propanoate: This compound is similar but lacks the hydrochloride salt form.
Propanoic acid, 2-[4-(aminomethyl)phenoxy]-, methyl ester: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific chemical properties and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Biological Activity
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H17ClN2O3 and a molecular weight of approximately 245.70 g/mol. Its structure includes a propanoate group linked to a phenoxy moiety, which is further substituted with an aminomethyl group. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications.
Pharmacological Context
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways, highlighting its potential therapeutic applications.
Key Findings:
- The aminomethyl group enhances binding affinity to specific biological targets, which may include neurotransmitter receptors and metabolic enzymes.
- Interaction studies suggest that the compound could play a role in regulating neurotransmitter levels, indicating potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-[4-(2-amino-ethyl)phenoxy]propanoate | C12H17N2O3 | Contains an ethylamine substituent instead of aminomethyl |
Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride | C12H16ClN2O3 | Similar structure but with a methylamino group |
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C14H15ClO3 | Contains a chlorobenzoyl moiety, differing in functional groups |
These comparisons reveal that the aminomethyl substituent is critical for enhancing interactions that are not present in similar compounds, making it an interesting subject for further pharmacological research.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Enzyme Interaction Studies : Initial findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on lysyl oxidase (LOX), which is crucial for extracellular matrix stabilization and cancer progression .
- Neurotransmitter Regulation : The potential of this compound to modulate neurotransmitter systems could make it a candidate for treating conditions such as depression or anxiety disorders. Further studies are needed to elucidate its mechanism of action in these contexts.
Properties
CAS No. |
1394042-53-5 |
---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)phenoxy]propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3;1H |
InChI Key |
JYGFZGNVAJDFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
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